3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide
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Overview
Description
3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide typically involves multiple steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride with hydrazine derivatives under acidic or basic conditions.
Substitution Reactions: The ethyl and ethylcarbamoyl groups are introduced via nucleophilic substitution reactions. For instance, ethylamine can react with the phthalazine derivative to form the desired ethylcarbamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological properties. The phthalazine core is known for its activity in various biological systems, and modifications to this structure can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of new agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phthalazine Derivatives: Compounds with similar phthalazine cores but different substituents.
Carbamoyl-Substituted Aromatics: Compounds with carbamoyl groups attached to aromatic rings.
Uniqueness
What sets 3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
IUPAC Name |
3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-21-18(25)13-8-7-9-14(12-13)22-19(26)17-15-10-5-6-11-16(15)20(27)24(4-2)23-17/h5-12H,3-4H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETYVMYEOQMQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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